molecular formula C26H32N8O3 B611157 TAS0728 CAS No. 2088323-16-2

TAS0728

Cat. No.: B611157
CAS No.: 2088323-16-2
M. Wt: 504.595
InChI Key: JCCIICHPRAAMGK-GOSISDBHSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

TAS0728 is a novel small-molecule, covalent-binding kinase inhibitor that selectively targets the human epidermal growth factor receptor 2 (HER2). HER2 is a member of the ERBB family of receptor tyrosine kinases, which includes epidermal growth factor receptor, HER2, HER3, and HER4. Genetic abnormalities in HER2 have been reported in various cancers, making it a promising therapeutic target .

Preparation Methods

The synthesis of TAS0728 involves the covalent binding of the compound to the HER2 kinase at cysteine 805. The specific synthetic routes and reaction conditions for this compound are proprietary and have not been fully disclosed in the public domain. it is known that this compound is prepared as an oral covalent binding inhibitor . Industrial production methods for this compound would likely involve large-scale synthesis and purification processes to ensure the compound’s purity and efficacy.

Chemical Reactions Analysis

TAS0728 undergoes covalent binding reactions with the HER2 kinase. This binding is highly specific and is not affected by high adenosine triphosphate concentrations. The compound exhibits robust and sustained inhibition of the phosphorylation of HER2, HER3, and downstream effectors, leading to apoptosis in HER2-amplified breast cancer cells . The major product formed from these reactions is the this compound-HER2 complex, which inhibits the kinase activity of HER2.

Mechanism of Action

TAS0728 exerts its effects by covalently binding to the HER2 kinase at cysteine 805, selectively inhibiting its kinase activity. This inhibition is not affected by high adenosine triphosphate concentrations. The compound potently inhibits the phosphorylation of mutated and wild-type HER2, as well as HER3 and downstream effectors. This leads to the induction of apoptosis in HER2-amplified breast cancer cells and tumor tissues . The molecular targets and pathways involved include the HER2 and HER3 signaling pathways, which are associated with enhanced survival and cell growth signals in cancer cells .

Biological Activity

TAS0728 is an innovative oral covalent binding inhibitor specifically targeting the human epidermal growth factor receptor 2 (HER2). This compound has garnered attention due to its potential therapeutic applications in treating various advanced solid tumors characterized by HER2 or HER3 aberrations. This article details the biological activity of this compound, emphasizing its mechanism of action, clinical findings, and preclinical studies.

This compound functions as a small-molecule irreversible selective HER2 kinase inhibitor . It covalently binds to the cysteine residue at position C805 on the HER2 protein, effectively inhibiting its kinase activity. This inhibition is crucial as it disrupts the downstream signaling pathways that promote tumor growth and survival in HER2-overexpressing cancers .

Phase I Study Overview

A pivotal phase I study (NCT03410927) was conducted to evaluate the safety, tolerability, and pharmacokinetics of this compound in patients with advanced solid tumors. The study involved 19 patients who received escalating doses of this compound ranging from 50 mg to 200 mg twice daily (BID) over 21-day cycles. The primary objectives included determining the maximum tolerated dose (MTD) and assessing dose-limiting toxicities (DLTs) .

Key Findings:

  • Dose-Limiting Toxicities: At the highest dose of 200 mg BID, two cases of Grade 3 diarrhea were reported. Following a dose reduction to 150 mg BID, another case of Grade 3 diarrhea occurred, alongside a fatal cardiac arrest in one patient after one cycle of treatment .
  • Efficacy: Among the evaluable patients, partial responses were documented in 2 out of 14 patients. The median treatment duration was approximately 81 days, with a mean relative dose intensity of 74.9% .

Table 1: Patient Characteristics and Treatment Outcomes

CharacteristicValue
Total Patients Enrolled19
Median Age57.7 years (range: 29-79)
ECOG Performance Status0 or 1
MTD AchievedNot determined
Partial Responses2 out of 14 evaluable
Mean Treatment Duration81 days

Preclinical Studies

Preclinical investigations have demonstrated this compound's effectiveness against tumors resistant to established HER2-targeting therapies like trastuzumab and T-DM1. In xenograft models derived from breast cancer patients who had developed resistance to these therapies, this compound exhibited significant anti-tumor effects by effectively inhibiting HER2-HER3 signaling pathways .

Case Study: Resistance Models

  • In vivo models established resistance through continuous exposure to trastuzumab and pertuzumab. Upon switching to this compound treatment, researchers observed a notable reduction in tumor size, indicating that tumors remained dependent on HER2-HER3 signaling despite previous treatments .

Table 2: Efficacy of this compound in Preclinical Models

Model TypeTreatmentOutcome
Trastuzumab-resistantThis compoundSignificant tumor shrinkage
T-DM1-resistantThis compoundEffective signal inhibition

Safety Profile

The safety profile of this compound was closely monitored during clinical trials. The most common adverse events included gastrointestinal disturbances such as diarrhea and potential cardiac events. The study was halted due to unacceptable toxicity levels at higher doses, underscoring the need for careful patient selection and monitoring during treatment .

Q & A

Basic Research Questions

Q. What is the molecular mechanism of TAS0728 in inhibiting HER2 signaling, and how does its selectivity compare to other kinases?

this compound covalently binds to the C805 residue of HER2, irreversibly inhibiting its kinase activity with an IC50 of 13 nM. It demonstrates selectivity over related kinases, including BMX (IC50: 4.9 nM), HER4 (8.5 nM), and EGFR (65 nM). This covalent binding disrupts HER2/HER3 dimerization and downstream signaling pathways, such as phosphorylation of AKT and ERK, which are critical for tumor proliferation . Selectivity profiling using kinase inhibition assays is recommended to validate cross-reactivity with off-target kinases (e.g., JAK3, SLK) in specific cellular contexts .

Q. What preclinical models are used to evaluate this compound’s antitumor efficacy, and how are dose-response relationships analyzed?

In vitro studies typically use HER2-overexpressing cell lines (e.g., NCI-N87 gastric cancer cells) to assess antiproliferative effects via MTT assays. In vivo efficacy is tested in xenograft models, where tumor volume reduction and biomarker phosphorylation (e.g., pHER2, pHER3) are quantified using immunohistochemistry. Dose-response curves are generated to determine EC50 values, and pharmacokinetic (PK) parameters (e.g., plasma half-life, AUC) are measured to correlate exposure with efficacy .

Q. How is this compound administered in preclinical studies, and what are the key considerations for optimizing bioavailability?

this compound is administered orally in preclinical models. Bioavailability optimization involves evaluating formulations for solubility (e.g., PEG-based solutions) and monitoring plasma concentrations via LC-MS/MS. Researchers should account for species-specific metabolic differences by conducting cross-species PK comparisons (mouse vs. human hepatocytes) to predict clinical dosing regimens .

Advanced Research Questions

Q. How can researchers reconcile discrepancies between preclinical safety profiles and clinical toxicities observed in this compound trials?

Preclinical studies in mice showed no gastrointestinal toxicity at efficacious doses, whereas clinical trials reported dose-limiting diarrhea (Grade 3) and a fatal cardiac arrest . To address this, researchers should:

  • Conduct toxicity studies in human-derived organoids or transgenic models expressing human HER2/EGFR.
  • Analyze off-target effects using proteome-wide covalent binding assays (e.g., chemoproteomics) to identify unexpected interactions .
  • Incorporate cardiac safety panels (e.g., hERG inhibition assays, troponin monitoring) in preclinical pipelines .

Q. What statistical methodologies are recommended for analyzing dose-limiting toxicities (DLTs) in phase I trials of covalent kinase inhibitors like this compound?

The 3+3 dose-escalation design is commonly used, with DLTs assessed during the first treatment cycle (21 days). Key steps include:

  • Defining DLT criteria (e.g., Grade ≥3 non-hematologic toxicity unresponsive to supportive care).
  • Calculating the maximum tolerated dose (MTD) as the highest dose where ≤1/6 patients experience DLTs.
  • Applying Bayesian models (e.g., continual reassessment method) to improve MTD estimation efficiency .

Q. How can researchers design combination therapies to overcome acquired resistance to this compound?

Resistance mechanisms may include HER2 mutations (e.g., G776V) or compensatory EGFR activation. Methodological strategies include:

  • Screening combinatorial drug libraries (e.g., HER3 inhibitors, mTOR blockers) in resistant cell lines.
  • Using RNA-seq to identify dysregulated pathways in post-treatment biopsies.
  • Validating combinations in patient-derived xenograft (PDX) models with longitudinal pharmacodynamic monitoring .

Q. What experimental approaches are used to analyze contradictory efficacy data, such as partial responses in biliary tract cancer (BTC) versus rapid progression in HER2-amplified breast cancer?

Contradictory responses may stem from tumor-specific genomic contexts (e.g., co-occurring HER3 mutations). Researchers should:

  • Perform whole-exome sequencing to identify secondary mutations or amplifications.
  • Use multiplex immunofluorescence to assess tumor microenvironment differences (e.g., immune infiltration).
  • Stratify clinical trial cohorts by HER2 alteration type (amplification vs. mutation) and prior therapy history .

Q. Methodological Tables

Table 1. Key Kinase Inhibition Profile of this compound

Kinase TargetIC50 (nM)Relevance to Toxicity/Efficacy
HER213Primary antitumor target
EGFR65Potential skin/GI toxicity
BMX4.9Off-target immune modulation

Properties

IUPAC Name

4-amino-N-[4-[2-(dimethylamino)-2-oxoethyl]-2,3-dimethylphenyl]-1-[(3R)-1-prop-2-enoylpiperidin-3-yl]pyrazolo[3,4-d]pyrimidine-3-carboxamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H32N8O3/c1-6-20(35)33-11-7-8-18(13-33)34-25-22(24(27)28-14-29-25)23(31-34)26(37)30-19-10-9-17(15(2)16(19)3)12-21(36)32(4)5/h6,9-10,14,18H,1,7-8,11-13H2,2-5H3,(H,30,37)(H2,27,28,29)/t18-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JCCIICHPRAAMGK-GOSISDBHSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)C4CCCN(C4)C(=O)C=C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC1=C(C=CC(=C1C)NC(=O)C2=NN(C3=NC=NC(=C23)N)[C@@H]4CCCN(C4)C(=O)C=C)CC(=O)N(C)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H32N8O3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

504.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.